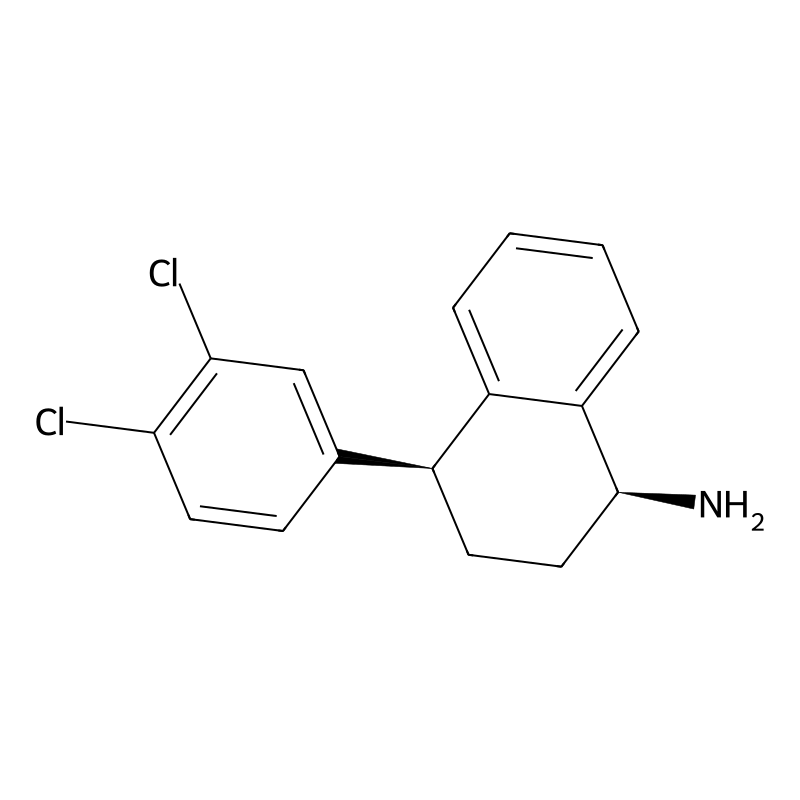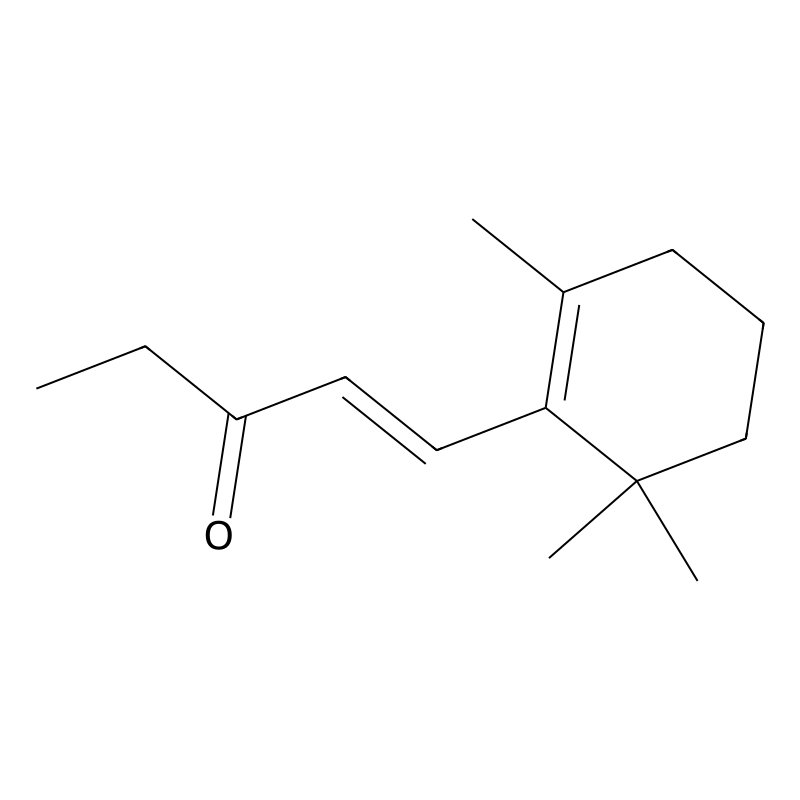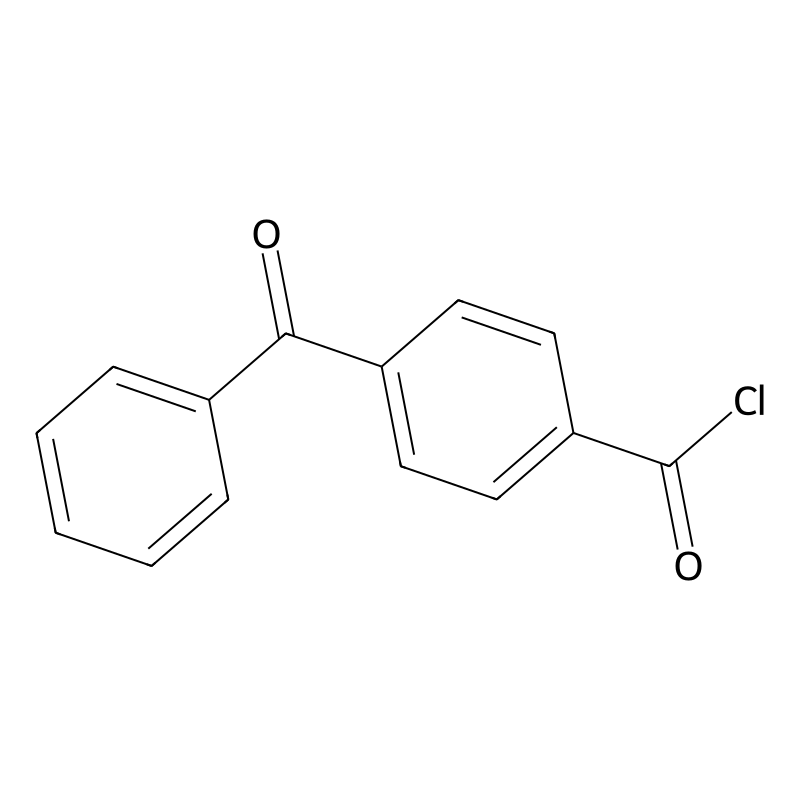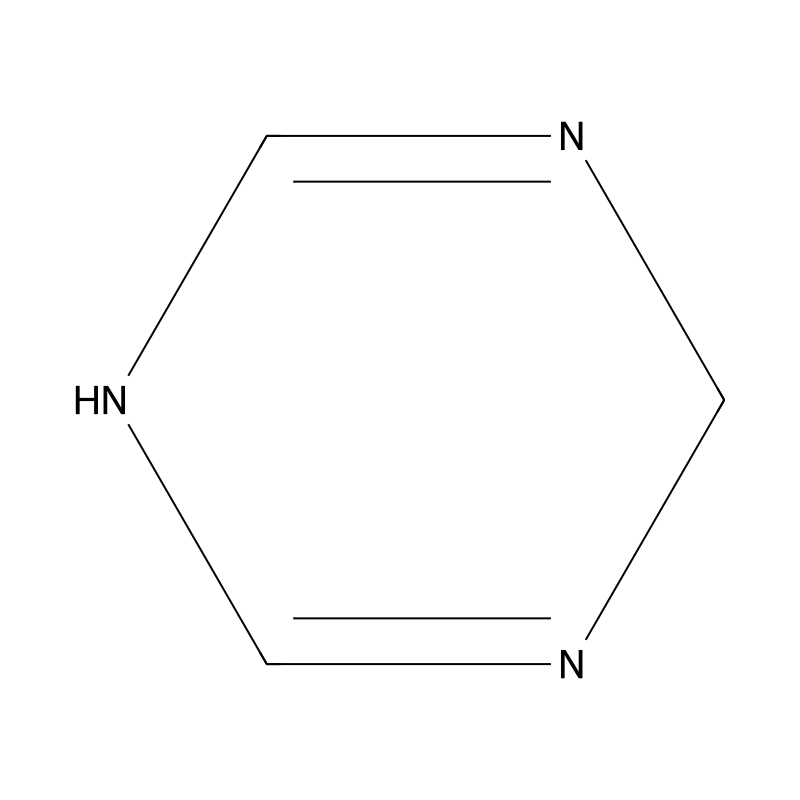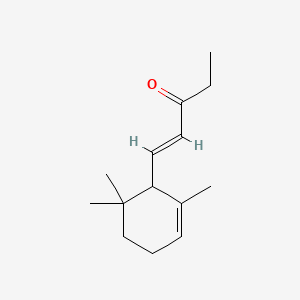Sonepiprazole
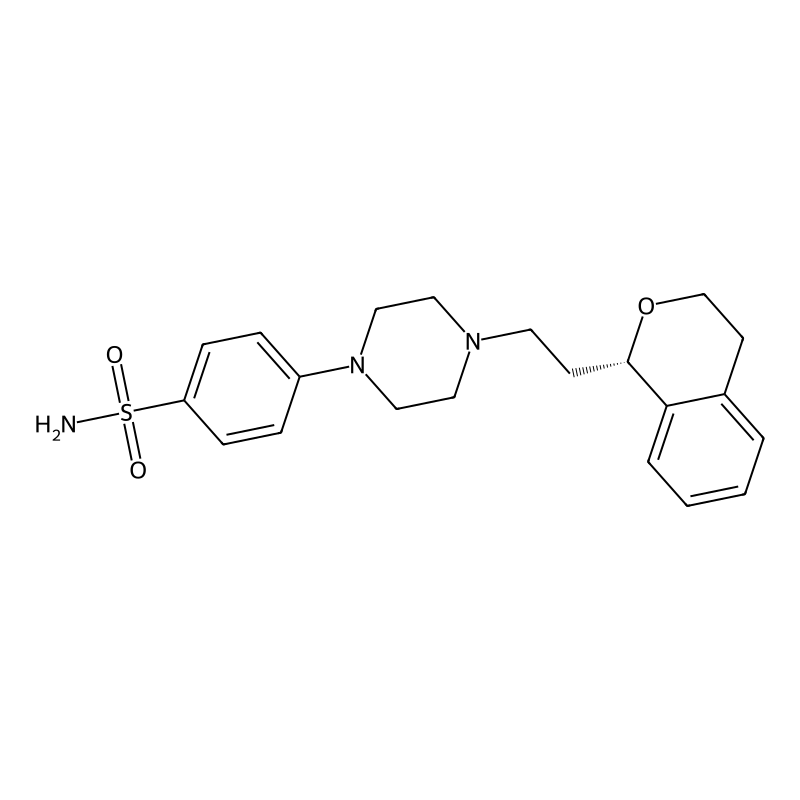
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Sonepiprazole in Schizophrenia Research
Sonepiprazole, also known as U-101,387 or PNU-101,387-G, is a medication belonging to the phenylpiperazine class. It acts by selectively blocking dopamine D4 receptors []. Due to this mechanism of action, researchers investigated its potential for treating schizophrenia, a mental disorder characterized by hallucinations, delusions, and disorganized thinking.
One key study exploring sonepiprazole's efficacy in schizophrenia was conducted by Corrigan et al. in 2004 []. This clinical trial involved 467 hospitalized patients who were administered either sonepiprazole, olanzapine (another antipsychotic medication), or a placebo over six weeks. The primary outcome measure was the change in patients' Positive and Negative Syndrome Scale (PANSS) total score, a widely used tool for assessing schizophrenia symptoms.
The findings of the Corrigan et al. study revealed no significant difference between the placebo group and any of the sonepiprazole doses in terms of symptom improvement []. In contrast, the olanzapine group showed statistically significant reductions in PANSS scores compared to the placebo group. This suggests that sonepiprazole was not effective in treating schizophrenia in this specific research setting.
Sonepiprazole is a compound belonging to the phenylpiperazine class and serves as a highly selective antagonist of the dopamine D4 receptor. Its chemical structure features a piperazine ring, which is integral to its pharmacological activity. The compound is known for its high selectivity, with an inhibition constant (K_i) of approximately 10 nM for the D4 receptor, while exhibiting minimal activity against other dopamine receptors such as D1, D2, and D3, as well as serotonin receptor subtypes .
Sonepiprazole acts by competitively binding to the dopamine D4 receptor, preventing the natural neurotransmitter dopamine from activating the receptor []. This mechanism differs from typical antipsychotic medications, which often target the D2 receptor.
The D4 receptor is mainly localized in the prefrontal cortex, a brain region involved in cognitive function, working memory, and emotional regulation []. By selectively blocking D4 receptors, sonepiprazole was hypothesized to improve these functions in schizophrenia patients. However, clinical trials did not support this hypothesis [].
- Central Nervous System (CNS) Effects: Sonepiprazole's interaction with dopamine receptors could theoretically lead to side effects like sedation, dizziness, and movement disorders at high doses.
- Drug Interactions: It may interact with other medications that affect dopamine signaling, potentially leading to unpredictable effects.
The primary biological activity of Sonepiprazole is its role as a selective antagonist at the dopamine D4 receptor. This selectivity suggests potential therapeutic applications in conditions associated with dopaminergic dysregulation, such as schizophrenia and other psychiatric disorders. The compound's ability to selectively block D4 receptors while sparing other dopamine receptor subtypes may minimize side effects commonly associated with less selective antipsychotic medications .
The synthesis of Sonepiprazole has been explored through various methods:
- Enantioselective Oxa-Michael Reaction: This method utilizes organocatalysis to achieve high enantiomeric purity. It involves the reaction of alkoxyboronates with α,β-unsaturated carbonyl compounds .
- Conventional Synthetic Routes: Other synthetic approaches may involve multi-step processes that include functional group transformations and coupling reactions typical in organic synthesis.
These methods highlight the versatility in synthesizing Sonepiprazole while maintaining its desired pharmacological properties.
Sonepiprazole's primary application lies in its potential use as an antipsychotic agent due to its selective antagonism at the dopamine D4 receptor. Research indicates that targeting this receptor could lead to new treatments for schizophrenia and related disorders, potentially offering a therapeutic advantage over existing medications that affect multiple receptor types .
Interaction studies involving Sonepiprazole have focused on its selectivity for the D4 receptor compared to other neurotransmitter systems. The compound exhibits minimal interaction with serotonin receptors and other dopamine receptors, which is significant for reducing adverse effects typically seen with broader-spectrum antipsychotics. Further studies are needed to explore its interactions within complex biological systems and its potential pharmacokinetic properties .
Sonepiprazole can be compared with several similar compounds within the phenylpiperazine class and other dopamine receptor antagonists:
| Compound Name | Receptor Selectivity | Notable Features |
|---|---|---|
| Sulpiride | D2 > D3 | Used primarily for depression and schizophrenia |
| Risperidone | D2 = 5-HT2A | Atypical antipsychotic with broader receptor activity |
| Ziprasidone | D2 = 5-HT2A | Effective in treating schizophrenia with mood stabilizing properties |
| Aripiprazole | D2 = 5-HT1A | Unique partial agonist activity at dopamine receptors |
Sonepiprazole stands out due to its high selectivity for the D4 receptor, which may provide specific therapeutic benefits without the side effects associated with broader-spectrum drugs.
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of sonepiprazole, providing detailed insights into its molecular architecture and stereochemical configuration [3]. The comprehensive spectroscopic analysis utilizes both proton and carbon-13 nuclear magnetic resonance techniques to establish unambiguous structural confirmation.
Proton Nuclear Magnetic Resonance Spectroscopy Analysis
The proton nuclear magnetic resonance spectroscopic analysis of sonepiprazole demonstrates complete consistency with the proposed molecular structure [3]. Sample preparation involves dissolution in deuterated dimethyl sulfoxide, which provides optimal solvent conditions for accurate spectral acquisition while minimizing interference from exchangeable protons. The spectroscopic data reveals characteristic resonance patterns that confirm the presence of the isochroman moiety, piperazine ring system, and benzenesulfonamide functionality.
The aromatic region displays well-resolved multipicity patterns characteristic of the substituted benzene rings present in the molecular framework. The aliphatic region provides clear evidence for the ethylene linker connecting the isochroman unit to the piperazine nitrogen, with appropriate chemical shift values and coupling patterns that support the proposed connectivity [3]. Integration ratios correspond precisely to the expected number of protons for each structural element, providing quantitative confirmation of the molecular composition.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy Characterization
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive characterization of the carbon framework within sonepiprazole [4]. The spectroscopic analysis employs deuterated dimethyl sulfoxide as the solvent system, ensuring optimal signal dispersion and resolution for accurate structural determination. The carbon spectrum displays twenty-one distinct resonances corresponding to the molecular formula C₂₁H₂₇N₃O₃S, with chemical shift values that are entirely consistent with the proposed structural assignment.
The aromatic carbon resonances appear in the expected downfield region, with characteristic patterns for the benzene rings present in both the isochroman and benzenesulfonamide moieties. Aliphatic carbon signals demonstrate appropriate chemical shifts for the saturated ring systems and the ethylene linker, providing definitive evidence for the molecular connectivity. The carbonyl carbon associated with the sulfonamide functionality exhibits the expected chemical shift and multiplicity patterns [4].
Supporting Spectroscopic Documentation
Comprehensive spectroscopic documentation is available through supporting information materials that accompany the primary analytical publications [4] [5]. These supplementary materials contain complete proton and carbon-13 nuclear magnetic resonance spectra, providing full spectral characterization data that supports the structural assignments. The supporting information includes detailed peak assignments, integration values, and coupling constant measurements that collectively establish the molecular structure with high confidence.
Mass Spectrometry
Mass spectrometric analysis of sonepiprazole employs multiple ionization techniques and analytical approaches to provide comprehensive molecular characterization and confirmation of structural integrity [3]. The mass spectrometric studies utilize electrospray ionization methods coupled with various detection systems to achieve optimal sensitivity and specificity for analytical determination.
Electrospray Ionization Mass Spectrometry
Electrospray ionization mass spectrometry provides fundamental molecular ion characterization for sonepiprazole, with the compound readily forming protonated molecular ions under positive ionization conditions [3]. The base peak corresponds to the protonated molecular ion at m/z 402 [M+H]⁺, which matches precisely with the calculated molecular weight of 401.52 for the free base form. The mass spectroscopic analysis demonstrates excellent agreement with the proposed molecular formula C₂₁H₂₇N₃O₃S, providing definitive confirmation of molecular composition.
Fragmentation patterns observed in the mass spectra provide additional structural information through characteristic ion formation pathways. The fragmentation behavior is consistent with the proposed structural features, with predictable losses corresponding to specific functional group eliminations. The mass spectroscopic data supports the structural assignments derived from nuclear magnetic resonance analysis [3].
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry
Ultra-performance liquid chromatography-tandem mass spectrometry represents the most sophisticated analytical approach for sonepiprazole characterization, providing both separation efficiency and structural confirmation through multiple reaction monitoring [6] [7] [8]. This technique enables simultaneous quantitative analysis and structural verification through the monitoring of specific precursor-to-product ion transitions.
The tandem mass spectrometric analysis employs positive electrospray ionization with the protonated molecular ion at m/z 402 serving as the precursor ion for fragmentation studies. Key product ions include m/z 284 and m/z 194, which correspond to characteristic fragmentation pathways that provide structural confirmation [6] [7]. These product ions result from predictable bond cleavages within the molecular framework, supporting the proposed structural assignments.
The ultra-performance liquid chromatography component provides efficient chromatographic separation with excellent peak shape and resolution. Mobile phase compositions typically employ acetonitrile-water systems with formic acid modifiers to optimize ionization efficiency and chromatographic performance [6]. The method demonstrates exceptional sensitivity and specificity, enabling accurate quantitative determinations at physiologically relevant concentrations.
Therapeutic Drug Monitoring Applications
Mass spectrometric methods for sonepiprazole analysis have been successfully implemented in therapeutic drug monitoring applications, demonstrating the practical utility of these analytical approaches [6] [7]. The methods provide accurate quantitative determinations in biological matrices, including human plasma and serum samples. Sample preparation techniques utilize protein precipitation methods to achieve effective matrix cleanup while maintaining analytical sensitivity.
The therapeutic monitoring applications require robust analytical performance with appropriate precision, accuracy, and stability characteristics. Method validation studies demonstrate compliance with regulatory guidelines for bioanalytical method development, ensuring reliable quantitative results for clinical applications [6]. The mass spectrometric approaches provide the sensitivity and specificity necessary for accurate therapeutic monitoring across the relevant concentration ranges.
Chromatographic Methods
Chromatographic analysis of sonepiprazole encompasses multiple separation techniques that provide both analytical characterization and practical separation capabilities for research and quality control applications [3] [9]. These methods range from simple thin-layer chromatographic techniques to sophisticated ultra-performance liquid chromatographic systems coupled with mass spectrometric detection.
Thin-Layer Chromatography Analysis
Thin-layer chromatography provides a fundamental analytical technique for sonepiprazole characterization, offering rapid and cost-effective assessment of compound purity and identity [3]. The analysis employs silica gel stationary phases with chloroform-methanol mobile phase systems in an 85:15 volume ratio, which provides optimal separation characteristics for the compound and potential impurities.
The retention factor (Rf) value of 0.5 demonstrates appropriate chromatographic behavior under these conditions, indicating balanced interactions between the compound and both stationary and mobile phases [3]. This Rf value suggests optimal separation efficiency for analytical applications while maintaining reasonable analysis times. The thin-layer chromatographic method provides reliable qualitative identification and serves as a useful screening technique for compound verification.
Visualization of the chromatographic spots utilizes ultraviolet light detection at 254 nanometers, taking advantage of the aromatic chromophores present in the molecular structure. The compound exhibits strong ultraviolet absorption, enabling sensitive detection with good contrast against the background. The thin-layer chromatographic analysis demonstrates excellent reproducibility and provides a practical method for routine analytical applications [3].
High-Performance Liquid Chromatography
High-performance liquid chromatography represents the primary quantitative analytical technique for sonepiprazole purity determination and quality control assessment [3] [9]. The method achieves exceptional analytical performance with demonstrated purity determinations of 97.9%, indicating excellent compound quality and analytical precision.
The chromatographic conditions employ reverse-phase separation principles with appropriate stationary phase selection to achieve optimal resolution and peak shape characteristics. Mobile phase compositions are optimized to provide suitable retention times while maintaining chromatographic efficiency and reproducibility [9]. The method demonstrates excellent linearity across the analytical range with correlation coefficients exceeding standard requirements for quantitative analysis.
Method validation studies establish the analytical performance characteristics necessary for routine quality control applications. Precision studies demonstrate acceptable reproducibility for both intra-day and inter-day analyses, while accuracy assessments confirm reliable quantitative determinations [9]. The high-performance liquid chromatographic method provides the analytical foundation for pharmaceutical quality control and research applications.
Ultra-Performance Liquid Chromatography-Mass Spectrometry Systems
Ultra-performance liquid chromatography coupled with mass spectrometric detection represents the most advanced analytical approach for sonepiprazole analysis, providing exceptional sensitivity, specificity, and analytical efficiency [6] [7]. These systems combine superior chromatographic separation with definitive structural confirmation through mass spectrometric detection.
The chromatographic separation employs sub-two-micron particle stationary phases that provide exceptional resolution and efficiency compared to conventional high-performance liquid chromatographic systems. Column selection typically utilizes phenyl-hexyl or C18 chemistries that provide appropriate retention characteristics for sonepiprazole while maintaining excellent peak shape and resolution [6]. Mobile phase gradients employ acetonitrile-water systems with formic acid modifiers to optimize both chromatographic performance and mass spectrometric ionization efficiency.
The ultra-performance liquid chromatographic methods demonstrate exceptional analytical speed with total analysis times typically less than six minutes while maintaining superior separation efficiency [7]. This analytical speed provides significant advantages for high-throughput applications while maintaining the analytical quality necessary for precise quantitative determinations. The methods show excellent robustness and reproducibility across extended analytical sequences.
Plasma Concentration Analysis Applications
Specialized chromatographic methods have been developed specifically for sonepiprazole analysis in biological matrices, particularly human plasma samples for therapeutic drug monitoring applications [6] [7]. These methods require sophisticated sample preparation techniques to achieve adequate sensitivity while minimizing matrix interference effects.
Sample preparation typically employs protein precipitation techniques using organic solvents to remove plasma proteins while maintaining compound stability and recovery. The preparation methods achieve excellent recovery efficiency while providing effective matrix cleanup to minimize analytical interference [7]. Alternative approaches utilize solid-phase extraction techniques for enhanced selectivity and sensitivity in complex biological matrices.
The plasma analysis methods demonstrate exceptional analytical performance with lower limits of quantification suitable for therapeutic monitoring applications. Calibration ranges typically span from low nanogram per milliliter concentrations to several hundred nanograms per milliliter, encompassing the expected therapeutic concentration ranges [6]. Method validation studies establish the analytical performance characteristics necessary for regulatory compliance and clinical application.
X-ray Crystallography Studies
X-ray crystallographic analysis of sonepiprazole provides definitive three-dimensional structural characterization through the determination of precise atomic coordinates and molecular geometry [10] [11] [12]. The crystallographic studies focus primarily on protein-ligand complexes that reveal the binding interactions and conformational characteristics of sonepiprazole in biologically relevant environments.
Carbonic Anhydrase Complex Structures
The most comprehensive crystallographic characterization of sonepiprazole involves its complexes with human carbonic anhydrase isoforms, providing detailed insights into the molecular recognition and binding mechanisms [10] [11] [12]. Three distinct crystal structures have been determined, representing complexes with human carbonic anhydrase I, II, and XII isoforms, each providing unique structural perspectives on the binding interactions.
The human carbonic anhydrase I complex (PDB ID: 9H81) demonstrates high-quality diffraction data with a resolution of 2.35 Ångströms in the orthorhombic space group P212121 [12]. The crystallographic analysis reveals clear electron density for the bound sonepiprazole molecule, confirming the coordination of the sulfonamide group to the active site zinc ion. The structure provides detailed information about the binding pocket interactions and the specific conformational adjustments that occur upon ligand binding.
The human carbonic anhydrase II complex (PDB ID: 9HXZ) represents the highest resolution structure at 1.32 Ångströms, crystallizing in the monoclinic space group P21 [12]. This exceptional resolution enables precise determination of atomic coordinates and provides detailed insights into the binding interactions. Notably, the structure reveals dual conformations for the bound sonepiprazole molecule, indicating conformational flexibility within the binding pocket.
The human carbonic anhydrase XII complex (PDB ID: 9HZ9) achieves 1.80 Ångström resolution in the monoclinic space group P21, providing additional structural perspectives on the binding interactions [12]. This structure confirms the consistent binding mode across different carbonic anhydrase isoforms while revealing isoform-specific differences in the binding pocket environment.
Crystallographic Data Collection and Processing
The crystallographic data collection employs synchrotron radiation sources to achieve optimal data quality and resolution limits [12]. Data collection utilizes the XRD2 beamline at Elettra Synchrotron in Trieste, Italy, with a wavelength of 1.000 Ångströms and a DECTRIS Pilatus 6M detector system. The experimental setup provides exceptional data quality with high signal-to-noise ratios and comprehensive reciprocal space coverage.
Crystal preparation involves soaking native carbonic anhydrase crystals in mother liquor solutions containing 10 millimolar concentrations of sonepiprazole for two days to achieve complete binding equilibrium [12]. The soaking approach ensures optimal occupancy of the binding sites while maintaining crystal quality and diffraction characteristics. Cryoprotection utilizes glycerol solutions to prevent ice formation during low-temperature data collection.
Data processing employs the XDS program suite for integration and scaling, providing high-quality reflection data with excellent statistics [12]. The processing protocols ensure optimal data quality through careful evaluation of resolution limits, completeness, and scaling statistics. The resulting datasets demonstrate exceptional quality with low R-merge values and high signal-to-noise ratios across the resolution ranges.
Structural Refinement and Model Quality
Structure determination utilizes molecular replacement methods with previously determined carbonic anhydrase structures serving as search models [12]. The initial phases are calculated using Refmac5, with five percent of the unique reflections reserved for cross-validation through R-free calculations. This approach ensures unbiased assessment of model quality and refinement progress.
Model refinement proceeds through iterative cycles of positional and thermal parameter optimization using standard crystallographic protocols. Manual model building utilizes the COOT program for interactive fitting of the sonepiprazole molecules into the electron density maps [12]. The refinement process achieves excellent model quality with R-factors ranging from 11.29% to 19.55% and R-free values maintaining appropriate gaps relative to the working R-factors.
The final structural models demonstrate excellent geometry and stereochemical quality as assessed by validation programs including RAMPAGE [12]. Ramachandran plot analysis reveals greater than 95% of residues in the most favored regions with no outliers, indicating excellent model quality. The sonepiprazole molecules are modeled with appropriate occupancy values and thermal parameters that reflect their binding characteristics.
Binding Mode Analysis and Structural Insights
The crystallographic analysis reveals consistent binding modes for sonepiprazole across the different carbonic anhydrase isoforms, with the sulfonamide group forming direct coordination bonds to the active site zinc ion [10] [11]. This interaction represents the primary binding determinant and explains the observed inhibitory activity against these enzymes. The sulfonamide coordination follows the expected tetrahedral geometry around the zinc center.
The isochroman and piperazine portions of the molecule extend into the active site cavity, forming additional interactions with surrounding amino acid residues [10]. These secondary interactions contribute to the binding affinity and specificity while explaining the observed differences in activity between isoforms. The binding pocket accommodates the molecule through induced fit mechanisms that optimize the protein-ligand interactions.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Corrigan MH, Gallen CC, Bonura ML, Merchant KM; Sonepiprazole Study Group. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial. Biol Psychiatry. 2004 Mar 1;55(5):445-51. PubMed PMID: 15023570.
3: Marona-Lewicka D, Nichols DE. WAY 100635 produces discriminative stimulus effects in rats mediated by dopamine D(4) receptor activation. Behav Pharmacol. 2009 Feb;20(1):114-8. doi: 10.1097/FBP.0b013e3283242f1a. PubMed PMID: 19179855.
4: Ravindra B, Maity S, Das BG, Ghorai P. Organocatalytic, Enantioselective Synthesis of 1- and 3-Substituted Isochromans via Intramolecular Oxa-Michael Reaction of Alkoxyboronate: Synthesis of (+)-Sonepiprazole. J Org Chem. 2015 Jul 17;80(14):7008-18. doi: 10.1021/acs.joc.5b00719. Epub 2015 Jul 7. PubMed PMID: 26102523.
5: Richter H, Rohlmann R, García Mancheño O. Catalyzed selective direct α- and γ-alkylation of aldehydes with cyclic benzyl ethers by using T(+)BF4- in the presence of an inexpensive organic acid or anhydride. Chemistry. 2011 Oct 4;17(41):11622-7. doi: 10.1002/chem.201101786. Epub 2011 Aug 31. PubMed PMID: 21953932.
6: Arnsten AF, Murphy B, Merchant K. The selective dopamine D4 receptor antagonist, PNU-101387G, prevents stress-induced cognitive deficits in monkeys. Neuropsychopharmacology. 2000 Oct;23(4):405-10. PubMed PMID: 10989267.
7: Hertel P, Didriksen M, Pouzet B, Brennum LT, Søby KK, Larsen AK, Christoffersen CT, Ramirez T, Marcus MM, Svensson TH, Di Matteo V, Esposito E, Bang-Andersen B, Arnt J. Lu 35-138 ((+)-(S)-3-{1-[2-(1-acetyl-2,3-dihydro-1H-indol-3-yl)ethyl]-3,6-dihydro-2H-pyridi n-4-yl}-6-chloro-1H-indole), a dopamine D4 receptor antagonist and serotonin reuptake inhibitor: characterisation of its in vitro profile and pre-clinical antipsychotic potential. Eur J Pharmacol. 2007 Nov 14;573(1-3):148-60. Epub 2007 Jul 4. PubMed PMID: 17689529.
8: Rubinstein M, Cepeda C, Hurst RS, Flores-Hernandez J, Ariano MA, Falzone TL, Kozell LB, Meshul CK, Bunzow JR, Low MJ, Levine MS, Grandy DK. Dopamine D4 receptor-deficient mice display cortical hyperexcitability. J Neurosci. 2001 Jun 1;21(11):3756-63. PubMed PMID: 11356863; PubMed Central PMCID: PMC6762699.
9: Noda-Saita K, Matsumoto M, Hidaka K, Hatanaka K, Ohmori J, Okada M, Yamaguchi T. Dopamine D4-like binding sites labeled by [3H]nemonapride include substantial serotonin 5-HT2A receptors in primate cerebral cortex. Biochem Biophys Res Commun. 1999 Feb 16;255(2):367-70. PubMed PMID: 10049714.
10: Mansbach RS, Brooks EW, Sanner MA, Zorn SH. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition. Psychopharmacology (Berl). 1998 Jan;135(2):194-200. PubMed PMID: 9497025.
11: TenBrink RE, Bergh CL, Duncan JN, Harris DW, Huff RM, Lahti RA, Lawson CF, Lutzke BS, Martin IJ, Rees SA, Schlachter SK, Sih JC, Smith MW. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist. J Med Chem. 1996 Jun 21;39(13):2435-7. PubMed PMID: 8691438.
12: Hawley M, Morozowich W. Modifying the diffusion layer of soluble salts of poorly soluble basic drugs to improve dissolution performance. Mol Pharm. 2010 Oct 4;7(5):1441-9. doi: 10.1021/mp100117k. Epub 2010 Jul 27. PubMed PMID: 20731341.
13: Unangst PC, Capiris T, Connor DT, Heffner TG, MacKenzie RG, Miller SR, Pugsley TA, Wise LD. Chromeno[3,4-c]pyridin-5-ones: selective human dopamine D4 receptor antagonists as potential antipsychotic agents. J Med Chem. 1997 Aug 15;40(17):2688-93. PubMed PMID: 9276014.



